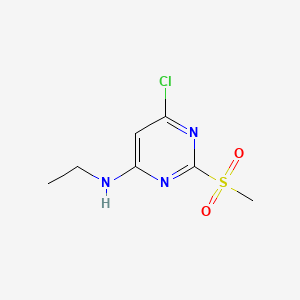![molecular formula C31H19N B572993 Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] CAS No. 1219841-59-4](/img/structure/B572993.png)
Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between a fluorene and an indeno[1,2-b]carbazole moiety. The spiro linkage imparts rigidity and three-dimensionality to the molecule, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable component in the design of organic semiconductors and light-emitting diodes (LEDs) .
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. They may exhibit properties such as fluorescence, making them useful in imaging and diagnostic applications.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering possibilities for drug development.
Industry
In the industrial sector, Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] is used in the production of advanced materials. Its stability and electronic properties make it suitable for use in organic electronics, including organic photovoltaics and field-effect transistors .
Wirkmechanismus
The mechanism of action of Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] involves its interaction with specific molecular targets. In electronic applications, the compound functions as a hole-transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated π-system, which allows for efficient charge transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic light-emitting diodes (OLEDs) and solar cells.
Spiro[fluorene-9,9’-xanthene]-2,7-diamine: Used as a hole-transport material in perovskite solar cells.
Spiro[fluorene-9,9’-xanthene]-2,2’,7,7’-tetramine: Another hole-transport material with applications in organic electronics.
Uniqueness
Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] stands out due to its unique combination of fluorene and indeno[1,2-b]carbazole moieties. This structure imparts distinct electronic properties, making it highly effective in applications requiring efficient charge transport and stability.
Eigenschaften
IUPAC Name |
spiro[5H-indeno[1,2-b]carbazole-11,9'-fluorene] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H19N/c1-5-13-25-19(9-1)20-10-2-6-14-26(20)31(25)27-15-7-3-11-21(27)23-18-30-24(17-28(23)31)22-12-4-8-16-29(22)32-30/h1-18,32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESAGCKSHKSODT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C7C8=CC=CC=C8NC7=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
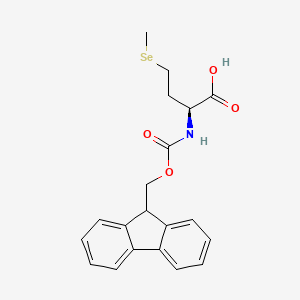
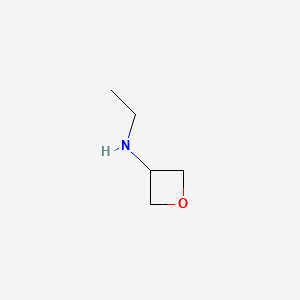

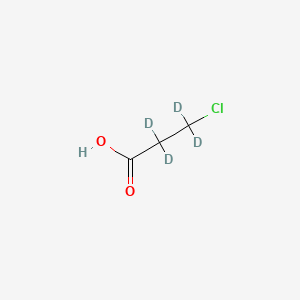
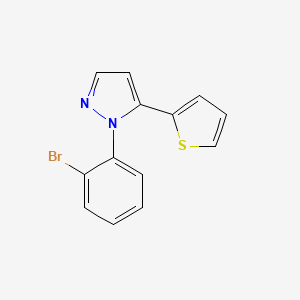
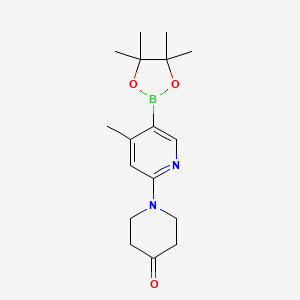
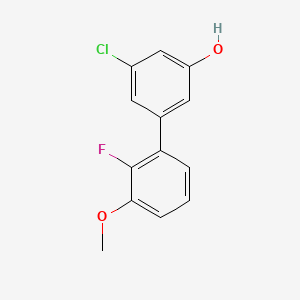
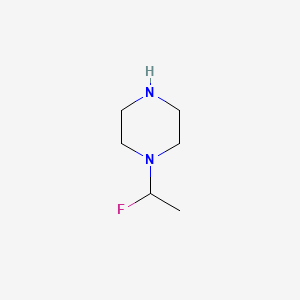
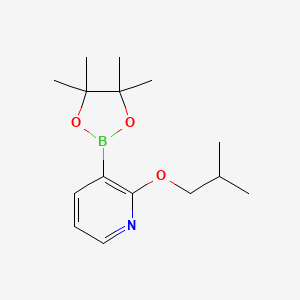
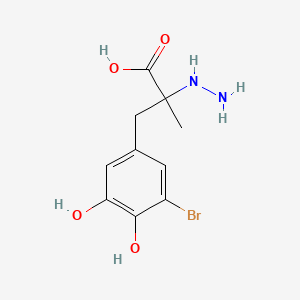
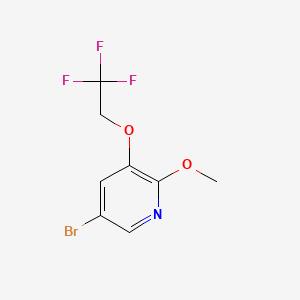
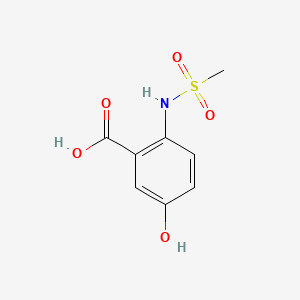
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572930.png)
